3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and p-toluidine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under specific conditions, such as the presence of a base and a suitable solvent, to form the azetidinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the chlorophenyl and p-tolyl groups.
4-(4-Chlorophenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.
Uniqueness
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the chlorophenyl and p-tolyl substituents. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-8-13(9-3-10)19-15(14(18)16(19)20)11-4-6-12(17)7-5-11/h2-9,14-15H,18H2,1H3 |
InChI Key |
UZORDBIIHHJAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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